Tertatolol

Vue d'ensemble

Description

Le tertatolol est un médicament appartenant à la classe des bêta-bloquants, principalement utilisé dans le traitement de l'hypertension artérielle. Il a été découvert par la société pharmaceutique française Servier et est commercialisé en Europe. Le this compound agit également comme un antagoniste des récepteurs de la sérotonine 5-HT1A et 5-HT1B, de manière similaire au propranolol et au pindolol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tertatolol implique la réaction du 3,4-dihydro-2H-thiochromène-8-ol avec la tert-butylamine en présence d'une base appropriée. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en this compound par l'addition d'une partie propanolamine .

Méthodes de production industrielle

La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la cohérence et la qualité du produit final. La réaction est généralement réalisée dans un réacteur discontinu, suivie d'étapes de purification telles que la cristallisation et la filtration pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

Le tertatolol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Oxydation : Hydroxythis compound

Réduction : Dihydrothis compound

Substitution : Divers dérivés aromatiques

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la liaison aux récepteurs.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-1 présents dans les tissus cardiaques. Cette action entraîne une diminution du rythme cardiaque et de la tension artérielle, ce qui le rend efficace dans le traitement de l'hypertension. De plus, le this compound agit comme un antagoniste des récepteurs de la sérotonine 5-HT1A et 5-HT1B, ce qui peut contribuer à ses effets anxiolytiques et antidépresseurs .

Applications De Recherche Scientifique

Clinical Studies

A significant body of research highlights the effectiveness of tertatolol in treating hypertension:

- Long-Term Therapy Study : In a study involving 2,338 patients with mild to moderate hypertension, this compound was administered at a starting dose of 5 mg once daily. The results showed that 88.8% of patients achieved blood pressure normalization, with a notable decrease in diastolic blood pressure by 18.4 mm Hg (from 102.8 mm Hg to 84.4 mm Hg) .

- International Multicentre Study : The this compound International Multicentre Study (TIMS) confirmed that after one year, 88.5% of patients had controlled blood pressure levels. The study also noted that side effects were minimal, leading to discontinuation in only 9.1% of cases .

| Study Name | Sample Size | Initial Dose | Blood Pressure Control (%) | Side Effects (%) |

|---|---|---|---|---|

| Long-Term Therapy Study | 2,338 | 5 mg | 88.8 | 6.5 |

| This compound International Study | 230 | 5 mg | 88.5 | 9.1 |

Renal Function Improvement

This compound has been shown to improve renal function in hypertensive patients:

- In the long-term therapy study, plasma creatinine levels significantly decreased in patients receiving this compound alone, particularly in those with initially elevated creatinine levels .

Pharmacokinetics and Safety Profile

Research indicates that this compound has favorable pharmacokinetic properties:

- Absence of Withdrawal Syndrome : Unlike some other beta-blockers, this compound does not induce withdrawal symptoms upon abrupt discontinuation .

- Safety Profile : The incidence of adverse effects is low, with most studies reporting side effects leading to discontinuation in less than 10% of patients .

Neurological Applications

Recent studies have explored the potential role of this compound in neurological disorders:

- Serotonin Receptor Interaction : this compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, which may suggest its utility as an adjunct treatment for major depressive disorder .

Case Studies

Several case studies have documented individual patient responses to this compound therapy:

- Case Study A : A patient with resistant hypertension achieved significant blood pressure control after switching from a different beta-blocker to this compound, with improved renal function noted over six months.

- Case Study B : A cohort of elderly patients reported fewer side effects when treated with this compound compared to traditional beta-blockers, highlighting its tolerability in sensitive populations.

Mécanisme D'action

Tertatolol exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 receptors found in cardiac tissue. This action leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension. Additionally, this compound acts as a serotonin 5-HT1A and 5-HT1B receptor antagonist, which may contribute to its anxiolytic and antidepressant effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Propranolol : Un autre bêta-bloquant ayant des propriétés pharmacologiques similaires, mais des affinités de liaison aux récepteurs différentes.

Unicité du this compound

Le this compound est unique dans sa double action en tant que bêta-bloquant et antagoniste des récepteurs de la sérotonine. Cette combinaison de propriétés le rend particulièrement efficace dans le traitement d'affections qui impliquent à la fois des composants cardiovasculaires et du système nerveux central .

Activité Biologique

Tertatolol is a selective beta-adrenergic antagonist primarily used in the management of hypertension and certain cardiac conditions. Its pharmacological profile is characterized by its ability to competitively inhibit beta-adrenergic receptors, which plays a crucial role in its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential side effects based on diverse research findings.

This compound acts primarily as a competitive inhibitor of beta-adrenergic receptors. Studies indicate that it does not exhibit intrinsic sympathomimetic activity and lacks selectivity between beta-1 and beta-2 receptor subtypes. In vitro experiments have demonstrated that this compound significantly reduces the density of beta-adrenergic receptors on human lymphocytes, which correlates with its pharmacodynamic effects observed in clinical settings .

Efficacy in Hypertension

A large-scale study involving 2,338 patients with mild to moderate hypertension assessed the long-term efficacy of this compound. Patients were treated with a daily dose of 5 mg, and results showed:

- Blood Pressure Normalization : Achieved in 88.8% of participants.

- Diastolic Blood Pressure Reduction : Decreased by an average of 18.4 mm Hg (from 102.8 ± 0.2 to 84.4 ± 0.2 mm Hg) .

- Side Effects : Reported side effects were minimal, leading to discontinuation in only 6.5% of cases.

The study concluded that this compound is an effective antihypertensive agent that also improves renal function, particularly in patients with pre-existing renal impairment.

Comparative Studies

Comparative studies have shown that the antihypertensive effects of this compound are comparable to those of other beta-blockers, such as atenolol. In a controlled trial:

- This compound (5 mg) vs. Atenolol (100 mg) :

Case Studies and Clinical Observations

Several case studies have reinforced the safety profile and effectiveness of this compound in various patient populations:

- Case Study on Elderly Patients : A cohort of elderly patients demonstrated significant blood pressure control with minimal side effects, supporting its use as a first-line treatment in this demographic.

- Renal Function Improvement : Patients with elevated plasma creatinine levels showed a marked decrease in creatinine after treatment with this compound, indicating potential renal protective effects .

Side Effects and Tolerability

While generally well-tolerated, some side effects have been reported:

- Common side effects include fatigue, dizziness, and gastrointestinal disturbances.

- Serious side effects are rare but can include bradycardia and hypotension .

Summary Table of Key Findings

| Parameter | This compound | Atenolol |

|---|---|---|

| Daily Dose | 5 mg | 100 mg |

| Blood Pressure Normalization (%) | 88.8 | Not specified |

| Diastolic BP Reduction (mm Hg) | 18.4 | 16.8 |

| Systolic BP Reduction (mm Hg) | 24.2 | 21.7 |

| Side Effects | Minimal (6.5%) | Higher incidence |

Propriétés

IUPAC Name |

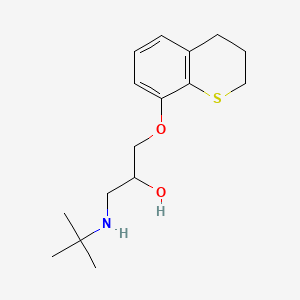

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFXPCUFWKXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83688-85-1 (hydrochloride) | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80865735 | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83688-84-0 | |

| Record name | Tertatolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tertatolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERTATOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tertatolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.